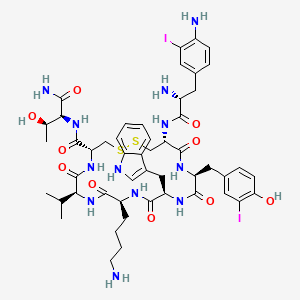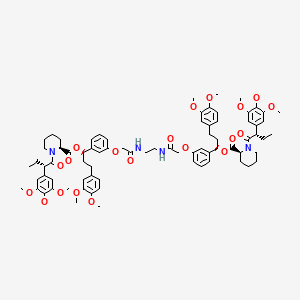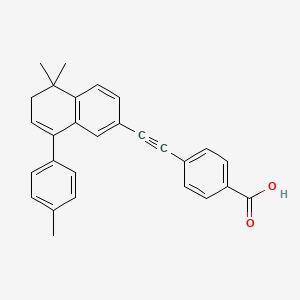
AGN 193109
Overview
Description
AGN 193109 is a highly effective antagonist of retinoic acid receptors. It is a retinoid analog that specifically inhibits the activity of retinoic acid receptors alpha, beta, and gamma with dissociation constants of 2 nanomolar, 2 nanomolar, and 3 nanomolar, respectively . This compound does not bind to or transactivate through any of the retinoid X receptors .
Mechanism of Action
Target of Action
AGN 193109 is a specific and highly effective antagonist of retinoic acid receptors (RARs) . It targets all three RAR subtypes - RARα, RARβ, and RARγ, with Kd values of 2 nM, 2 nM, and 3 nM respectively . These receptors play a crucial role in regulating gene expression and are involved in cellular growth and differentiation.
Mode of Action
The compound interacts with its targets, the RARs, by acting as an antagonist . This means it binds to these receptors and inhibits their activity, thereby preventing the transcriptional changes that would normally be induced by retinoic acid .
Biochemical Pathways
It is known that the compound can inhibit the ttnpb (a retinoic acid receptor agonist)-dependent morphological change in ece16-1 cells . It also has the ability to half-reverse retinoid-dependent growth suppression at 10 nM, and completely show this effect at 100 nM in ECE16-1 cells .
Pharmacokinetics
It is known that the compound can be administered orally or topically .
Result of Action
This compound has been shown to have significant effects on cellular processes. For instance, it can inhibit the TTNPB-induced decrease in levels of K5, K6, K14, K16, and K17 and increase in levels of K7, K8, and K19 . It also significantly reduces the cutaneous toxicity induced by ATRA .
Action Environment
It is known that the compound can be administered topically, suggesting that it may be stable in a variety of environments .
Biochemical Analysis
Biochemical Properties
AGN 193109 functions as a potent antagonist of retinoic acid receptors (RARs), specifically targeting RARα, RARβ, and RARγ with dissociation constants (Kd) of 2 nM, 2 nM, and 3 nM, respectively . It exhibits no significant affinity for retinoid X receptors (RXRs). This compound interacts with RARs to inhibit the binding of natural retinoids, thereby blocking the downstream signaling pathways that regulate gene expression and cellular responses .
Cellular Effects
This compound has been shown to influence various cellular processes. In human ectocervical epithelial cells, this compound effectively antagonizes the action of retinoids, leading to changes in cell morphology, suppression of proliferation, and modulation of cytokeratin expression . Additionally, this compound promotes the differentiation of mouse embryonic stem cells into paraxial mesoderm and suppresses calcification in primary human cardiovascular smooth muscle cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to RARs and preventing the activation of these receptors by natural retinoids. This inhibition disrupts the retinoid-induced transcriptional activation of target genes, leading to altered gene expression profiles . This compound does not bind to RXRs, ensuring its specificity for RAR-mediated pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its activity for extended periods . Long-term studies have shown that this compound can induce cleft palate or frontonasal dysplasia and eye malformations in fetuses of pregnant mice following a single oral dose . These findings highlight the importance of temporal considerations in the application of this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively antagonizes retinoid action without significant adverse effects . At higher doses, toxic effects such as cleft palate and eye malformations have been observed in animal studies . These dosage-dependent effects underscore the need for careful dose optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate retinoid signaling. It interacts with enzymes and cofactors that modulate the synthesis and degradation of retinoic acid, thereby influencing the levels of active retinoids in cells . The compound’s ability to inhibit RARs plays a crucial role in altering metabolic flux and retinoid homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, where it exerts its antagonistic effects on RARs . The compound’s distribution is influenced by its chemical properties, including solubility and stability.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with RARs to modulate their activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, ensuring its effective inhibition of retinoid signaling pathways . This subcellular localization is critical for the precise regulation of gene expression and cellular responses.
Preparation Methods
AGN 193109 is synthesized through a series of chemical reactions involving the incorporation of an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . The specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
AGN 193109 undergoes several types of chemical reactions, including:
Substitution Reactions: It contains an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are not extensively documented, its structure suggests potential reactivity under certain conditions.
Common Reagents and Conditions: Copper catalysts are commonly used in its reactions, particularly for azide-alkyne cycloaddition.
Major Products: The major products formed from these reactions depend on the specific reactants used in the cycloaddition process.
Scientific Research Applications
AGN 193109 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
AGN 193109 is unique due to its high specificity and affinity for retinoic acid receptors. Similar compounds include:
TTNPB: An agonist of retinoic acid receptors that can be antagonized by this compound.
All-trans retinoic acid: A natural ligand for retinoic acid receptors with lower affinity compared to this compound.
This compound stands out due to its complete specificity for retinoic acid receptors and its ability to inhibit retinoic acid-induced transcriptional activity with higher potency than other antagonists .
Properties
IUPAC Name |
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEQLLNVRRTCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040962 | |
| Record name | AGN193109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171746-21-7 | |
| Record name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171746-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN 193109 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171746217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN193109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGN-193109 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC6062V1O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tetrasodium;4-[[4-[[4-anilino-6-[[5-hydroxy-6-[(2-methoxy-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1665561.png)
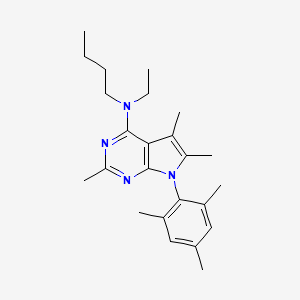
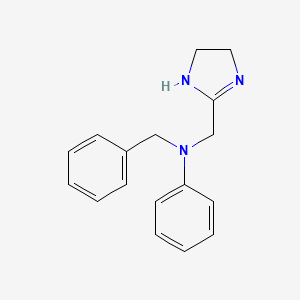
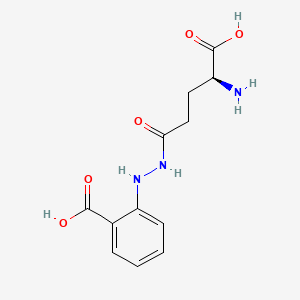


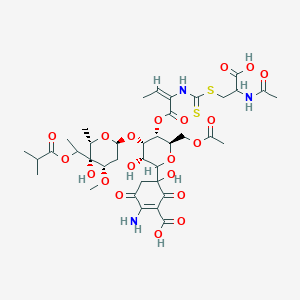
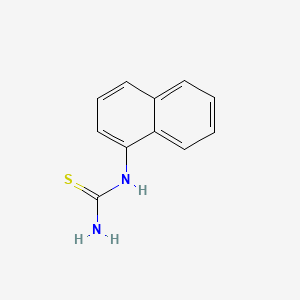
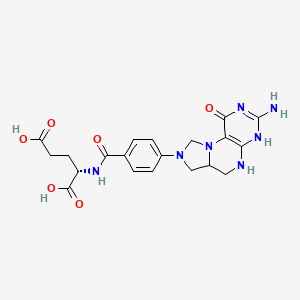
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
